Product packaging for 1-(2,5-Dimethoxy-benzyl)-piperazine(Cat. No.:CAS No. 356085-57-9)

1-(2,5-Dimethoxy-benzyl)-piperazine

Cat. No.: B3131553
CAS No.: 356085-57-9
M. Wt: 236.31 g/mol
InChI Key: KITIJFNTLBMYQD-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Derivatives in Pharmaceutical and Chemical Research

The journey of piperazine in the realm of medicine began with its introduction as a treatment for gout, based on its ability to dissolve uric acid in vitro. csu.edu.au Although its clinical success for this indication was limited, this early application paved the way for the exploration of its therapeutic potential. csu.edu.au A significant breakthrough occurred in 1953 when piperazine was identified as an effective anthelmintic agent for treating parasitic worm infections. csu.edu.aunih.gov This discovery solidified the position of the piperazine core as a valuable pharmacophore.

The name "piperazine" itself is derived from its chemical similarity to piperidine, a component of piperine (B192125) found in black pepper; however, piperazines are synthetic and not naturally derived from this plant. fishersci.ie Over the decades, medicinal chemists have extensively modified the piperazine nucleus, leading to a vast array of derivatives with a wide spectrum of pharmacological activities. nih.gov These modifications have given rise to drugs targeting various conditions, including psychotic disorders, depression, anxiety, and cancer. europa.eu

Significance of the Piperazine Scaffold in Drug Discovery and Development

The piperazine ring is considered a "privileged scaffold" in drug discovery, a term referring to molecular frameworks that can be readily modified to interact with a variety of biological targets. anu.edu.au This versatility stems from several key characteristics of the piperazine moiety. Its two nitrogen atoms provide sites for substitution, allowing for the attachment of different functional groups to modulate the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacokinetic and pharmacodynamic profiles. anu.edu.au

The flexible, non-planar "chair" conformation of the piperazine ring enables it to fit into a diverse range of binding pockets in proteins. anu.edu.au Furthermore, the introduction of a piperazine ring can improve a drug molecule's water solubility and oral bioavailability, crucial parameters for effective drug delivery. europa.eu Consequently, the piperazine scaffold is a recurring structural motif in a multitude of approved drugs, underscoring its profound impact on modern medicine. The adaptability of this scaffold continues to make it a focal point for the design of new and improved therapeutic agents.

Rationale for Investigating 1-(2,5-Dimethoxy-benzyl)-piperazine (B2591614) and Related Analogues in Academic Settings

The investigation of this compound in academic and research environments is driven by several factors, primarily its structural relationship to a class of compounds known as benzylpiperazines and its potential to be a novel psychoactive substance (NPS). Benzylpiperazine (BZP) itself is a central nervous system stimulant with effects similar to amphetamine, albeit with lower potency. The substitution pattern on the benzyl (B1604629) ring, as seen in the 2,5-dimethoxy- configuration of the compound , is a common strategy in medicinal chemistry to explore structure-activity relationships. The methoxy (B1213986) groups can influence the compound's ability to cross the blood-brain barrier and its affinity for various receptors.

Academic research into such compounds is crucial for several reasons. Firstly, it contributes to a fundamental understanding of how subtle structural modifications impact pharmacological activity. Secondly, the synthesis and characterization of these compounds as analytical reference standards are vital for forensic laboratories to accurately identify them in seized materials. The compound 1-(2,5-Dimethoxybenzyl)piperazine is indeed categorized as an analytical reference standard for this purpose. The study of its spectroscopic and analytical properties aids in the development of reliable detection methods.

Below is a table summarizing the key chemical properties of this compound and its hydrochloride salt, which are essential for its identification and study.

PropertyThis compoundThis compound hydrochloride
CAS Number 356085-57-9374897-99-1
Molecular Formula C13H20N2O2C13H20N2O2 • HCl
Molecular Weight 236.31 g/mol 272.77 g/mol
Appearance Not specifiedCrystalline solid
Purity ≥97%≥98%
Synonyms 1-(2,5-dimethoxybenzyl)piperazine; 1-[(2,5-dimethoxyphenyl)methyl]piperazine2C-Benzylpiperazine; 2-chloro BZP

Data sourced from commercial suppliers for research purposes.

A plausible synthetic route for this compound, based on established methods for preparing benzylpiperazine derivatives, would involve the reaction of piperazine with 2,5-dimethoxybenzyl chloride. This straightforward synthesis makes the compound and its analogues accessible for research purposes.

Overview of Research Trajectories for Novel Psychoactive Substances and Related Chemical Entities

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and regulatory agencies. NPS are synthetic compounds designed to mimic the effects of controlled drugs while circumventing existing laws. Research in this area follows several key trajectories. A primary focus is the identification and analytical characterization of new NPS as they appear on the illicit market. This involves the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the chemical structures of these compounds.

Another critical research avenue is the pharmacological evaluation of NPS to understand their mechanisms of action and potential for abuse and toxicity. This often involves in vitro studies, such as receptor binding assays and functional assays, to determine the compounds' affinity and efficacy at various neuronal receptors, particularly serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors. Behavioral studies in animal models are also employed to assess the stimulant, hallucinogenic, or other psychoactive effects of these substances.

The constant evolution of the NPS market, with new derivatives appearing frequently, necessitates a proactive approach from the scientific community. Research into compounds like this compound and its analogues is part of this broader effort to stay ahead of emerging drug trends and to provide the scientific basis for informed public health and policy decisions. While specific pharmacological data for this compound is not widely published in peer-reviewed literature, the research on related benzylpiperazine and phenylpiperazine derivatives provides a framework for predicting its potential activity and for guiding its investigation.

CompoundResearch FindingStudy Type
Benzylpiperazine (BZP) Acts as a central nervous system stimulant with approximately 10% the potency of d-amphetamine.Human pharmacology
m-Chlorophenylpiperazine (mCPP) Has little effect on the dopaminergic system but produces subjective effects somewhat comparable to MDMA.Human pharmacology
Dibenzylpiperazine (DBZP) A common byproduct of BZP synthesis, it fully substituted for methamphetamine in drug discrimination studies in rats, indicating some abuse liability.Animal behavioral pharmacology
TFMPP Produced subthreshold drug-appropriate responding for methamphetamine in drug discrimination studies in rats.Animal behavioral pharmacology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B3131553 1-(2,5-Dimethoxy-benzyl)-piperazine CAS No. 356085-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITIJFNTLBMYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016267
Record name 1-[(2,5-dimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356085-57-9
Record name 1-[(2,5-dimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profiles and Molecular Mechanisms of Action in Vitro and in Vivo Preclinical Studies

Interaction with Monoamine Neurotransmitter Systems

The primary mechanism of action for many benzylpiperazine and related phenethylamine (B48288) compounds involves their ability to bind to and modulate monoamine receptors and transporters. The specific substitution pattern on the phenyl ring and modifications to the piperazine (B1678402) or ethylamine (B1201723) core significantly influence the affinity and efficacy at these targets.

Serotonergic Receptor Affinities and Agonism/Antagonism

The serotonergic system is a principal target for this class of compounds. The interaction is not uniform across the diverse family of serotonin (B10506) (5-HT) receptors, with distinct affinities and functional activities observed at different subtypes.

Research into N-benzylphenethylamines and related 2,5-dimethoxyphenyl compounds demonstrates significant interaction with 5-HT2 receptors. The 5-HT2A receptor, in particular, is a high-affinity target for many psychoactive phenethylamines. Studies on 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogs show that affinity for both human 5-HT2A (h5-HT2A) and 5-HT2B (h5-HT2B) receptors is correlated with the lipophilicity of the substituent at the 4-position. frontiersin.org For instance, increasing the lipophilicity and electron-withdrawing character of this substituent tends to increase affinity at 5-HT2 receptors. frontiersin.org

Functionally, many 2,5-dimethoxyphenethylamine (2C-O) derivatives act as partial agonists at the 5-HT2A receptor. frontiersin.org However, the introduction of a benzyl (B1604629) group can alter this activity. In a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the compound with a benzyl substituent at the 4-position was found to be a 5-HT2B receptor antagonist. frontiersin.org This suggests that while the 2,5-dimethoxy scaffold confers affinity, the N-benzylpiperazine portion heavily influences the functional outcome.

Regarding the 5-HT3 receptor, studies of arylpiperazine derivatives indicate that while they can bind to these sites, the affinity is generally much lower than for other receptor targets. nih.gov Monocyclic arylpiperazines typically display affinities that are at least an order of magnitude lower than that of the classic 5-HT3 ligand, quipazine. nih.gov The binding is considered to be influenced by the N4 piperazine nitrogen. nih.gov

Table 1: Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of Related 2,5-Dimethoxyphenethylamine Derivatives at 5-HT2A and 5-HT2C Receptors

Compound 5-HT2A Ki (nM) 5-HT2A EC50 (nM) 5-HT2C Ki (nM)
2C-O (4-methoxy) 1000 2600 2900
2C-O-2 (4-ethoxy) 360 320 1200
2C-O-4 (4-butoxy) 48 16 100

Data derived from studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines. frontiersin.org

The 5-HT6 receptor has been identified as a significant target for various antipsychotic and antidepressant drugs, many of which share the arylpiperazine scaffold. nih.gov This suggests that compounds like 1-(2,5-Dimethoxy-benzyl)-piperazine (B2591614) may also possess an affinity for this receptor. The 5-HT6 receptor is almost exclusively expressed in the brain and is known to modulate cholinergic function. nih.gov Ligands based on the 1-(1-naphthyl)piperazine (B79542) structure have been identified as a novel class of human 5-HT6 receptor ligands. nih.gov

Similarly, the 5-HT7 receptor is recognized as a target for arylpiperazine-containing compounds. Some agents developed as 5-HT6 receptor antagonists have also demonstrated affinity for the 5-HT7 receptor. mdpi.com

The arylpiperazine moiety is a well-established pharmacophore for achieving high affinity at the 5-HT1A receptor. Specifically, the (2-methoxyphenyl)piperazine motif is a core component of many potent 5-HT1A ligands. mdpi.comnih.gov However, studies on 2,5-dimethoxyphenethylamine derivatives have shown that this class of compounds generally possesses low affinity for the 5-HT1A receptor. frontiersin.org This indicates a complex structure-activity relationship where the high 5-HT1A affinity conferred by the arylpiperazine head may be negatively modulated by the 2,5-dimethoxybenzyl tail. Derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines generally exhibit low to moderate affinity for the 5-HT1A receptor. nih.gov

As detailed in section 3.1.1.1, the 5-HT2A and 5-HT2C receptors are significant targets for this compound class. N-benzylphenethylamine structures can exhibit high affinity and agonist activity at both 5-HT2A and 5-HT2C receptors. frontiersin.org

Dopaminergic System Modulation

The arylpiperazine structure is a privileged scaffold that also binds to the dopamine (B1211576) D2 receptor. nih.gov Docking studies of 1-benzyl-4-arylpiperazines with the D2 receptor reveal that binding is stabilized by an interaction between a protonated piperazine nitrogen and an aspartate residue (Asp86) in the receptor. nih.gov Furthermore, the presence of electron-donating groups, such as a methoxy (B1213986) (-OMe) group on the phenylpiperazine ring, can increase binding affinity. nih.gov This is attributed to more favorable edge-to-face interactions with aromatic residues in the receptor's binding pocket. nih.gov

In a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines, all tested compounds showed high affinity for the D2 receptor. nih.govresearchgate.net This highlights the strong potential for this compound to interact with the dopaminergic system, primarily through D2 receptor binding.

Noradrenergic System Modulation

Interactions with the noradrenergic system, specifically adrenergic receptors, are a common feature of arylpiperazine compounds. Many (2-methoxyphenyl)piperazine derivatives bind to α1-adrenergic receptors, an interaction that is often considered an off-target effect in the development of selective 5-HT1A ligands. nih.gov For example, 1-(2-Methoxy-phenyl)-piperazine has a reported Ki value of 3508 nM at the α1D-adrenergic receptor. idrblab.net

Furthermore, arylpiperazine compounds can modulate noradrenergic signaling via α2-adrenoceptors. The main metabolite of buspirone, 1-(2-pyrimidinyl)piperazine (PmP), has been shown to act as an antagonist at presynaptic α2-adrenoceptors on both noradrenergic and serotonergic nerve terminals, thereby influencing neurotransmitter release. nih.gov This suggests a potential indirect modulatory role on the noradrenergic system.

Neurotransmitter Reuptake Inhibition (SERT, DAT, NET)

The ability of this compound and its analogs to inhibit the reuptake of key neurotransmitters—serotonin (via SERT), dopamine (via DAT), and norepinephrine (B1679862) (via NET)—has been a subject of scientific investigation.

Derivatives of 1-benzylpiperidine (B1218667) have been shown to be potent and selective blockers of the dopamine transporter (DAT). nih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine is a notable example of a highly selective DAT inhibitor. nih.gov Structure-activity relationship (SAR) studies on these derivatives have led to the development of photoaffinity labels for DAT, which has been instrumental in studying the transporter's structure and function. nih.gov The selectivity of these compounds for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is a key characteristic. nih.gov

Research into cocaine analogs has also provided insights into the binding sites of monoamine transporters. psu.edu For example, the residue Phe155 in DAT is believed to be in close proximity to the 2β position of cocaine analogs, influencing their binding affinity. psu.edu This highlights the specific molecular interactions that govern the inhibitory potency of different compounds at DAT and NET. psu.edu Furthermore, atypical DAT inhibitors are being explored for their potential in treating psychostimulant use disorders. nih.gov

Neurotransmitter Release Enhancement (Serotonin, Dopamine, Noradrenaline)

While direct studies on this compound's effect on neurotransmitter release are limited, the broader class of substituted phenethylamines, to which it is structurally related, is known to modulate monoamine neurotransmitter systems. wikipedia.org Many compounds in this class act as central nervous system stimulants by influencing the release of neurotransmitters like serotonin, dopamine, and norepinephrine. wikipedia.org Their pharmacological effects are primarily attributed to their interaction with monoamine transporters, which can lead to enhanced neurotransmitter release. nih.govwikipedia.org

Enzyme Inhibition Activities

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Several studies have investigated the potential of benzylpiperazine derivatives to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters.

Piperazine-substituted chalcones have been identified as a new class of MAO-B inhibitors. nih.gov Kinetic analyses have shown that some of these compounds act as competitive and selective inhibitors of MAO-B. nih.gov For example, certain piperazine-derived chalcones exhibited competitive inhibition of MAO-B with Ki values in the micromolar range. nih.gov Reversibility studies have further confirmed that the inhibition of MAO-B by some of these compounds is reversible. nih.gov

Similarly, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their MAO inhibitory activity. Many of these compounds displayed a higher inhibition of MAO-B compared to MAO-A. researchgate.netmdpi.com For instance, one compound with a 3-Cl substitution on the benzyl ring was found to be a potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. researchgate.netmdpi.com The phytochemical piperine (B192125), an alkaloid, has also been shown to inhibit both MAO-A and MAO-B in a dose-dependent manner. nih.gov

Table 1: MAO Inhibition Data for Related Compounds

Compound Class Target Inhibition Type IC50 / Ki
Piperazine-substituted chalcones MAO-B Competitive Ki = 0.53 - 0.63 μM nih.gov
Pyridazinobenzylpiperidine derivatives MAO-B Competitive, Reversible IC50 = 0.203 μM researchgate.netmdpi.com
Piperine MAO-A Mixed IC50 = 49.3 μM, Ki = 35.8 μM nih.gov

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Benzylpiperazine derivatives have been explored for this purpose.

A series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized and found to be potent anti-AChE inhibitors. nih.gov One particular compound, E2020, exhibited an IC50 value of 5.7 nM for AChE and showed a 1250-fold greater selectivity for AChE over BChE. nih.gov In vivo studies with this compound demonstrated a significant increase in acetylcholine (B1216132) levels in the rat cerebral cortex. nih.gov

Furthermore, novel 2-benzoylhydrazine-1-carboxamides have been designed as potential dual inhibitors of AChE and BChE. mdpi.com Many of these derivatives showed IC50 values in the micromolar range for both enzymes, with a general trend of stronger inhibition of AChE. mdpi.com Similarly, piperazine-substituted dihydrofuran compounds have been synthesized and evaluated for their AChE inhibitory activity. acs.org

Table 2: Cholinesterase Inhibition Data for Related Compounds

Compound Class Target IC50 Selectivity
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE 5.7 nM nih.gov 1250-fold over BChE nih.gov
2-Benzoylhydrazine-1-carboxamides AChE 44–100 µM mdpi.com Generally stronger for AChE mdpi.com

β-Secretase-1 (BACE-1) Inhibition

The enzyme β-secretase-1 (BACE-1) is a prime therapeutic target for Alzheimer's disease as it is involved in the production of amyloid-β peptide. nih.govnih.gov The potential of piperazine-containing compounds to inhibit this enzyme has been investigated.

A series of piperazine-substituted chalcones were evaluated for their inhibitory activities against BACE-1, alongside MAOs and cholinesterases. nih.gov This suggests that the piperazine scaffold can be incorporated into molecules designed to target BACE-1. The development of BACE-1 inhibitors has been a significant area of research, with numerous peptidomimetic and non-peptidic inhibitors being designed. nih.govnih.gov While many candidates have been developed and some have entered clinical trials, challenges remain in achieving selective in vivo inhibition without adverse effects. nih.govnih.govyoutube.com

G-Protein Coupled Receptor (GPCR) Interactions and Modulation

Benzylpiperazine derivatives have been designed and synthesized as ligands for sigma-1 (σ1) receptors, which are transmembrane proteins that modulate the function of various other proteins, including some GPCRs like the μ-opioid receptor. nih.gov Although the σ1 receptor itself is not a GPCR, its interaction with them is significant. nih.gov

A series of benzylpiperazinyl derivatives were characterized for their affinity towards the σ1 receptor. nih.gov One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated high affinity for the σ1 receptor with a Ki value of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov These findings highlight the potential for benzylpiperazine-based compounds to modulate GPCR signaling indirectly through their interaction with the σ1 receptor. nih.gov

Purinergic Receptor Antagonism (e.g., P2X7 Receptor)

The P2X7 receptor, an ion channel gated by adenosine (B11128) triphosphate (ATP), is predominantly located on immune cells, such as macrophages and microglia, and its activation is a key step in initiating inflammatory responses. nih.gov Activation of the P2X7 receptor triggers rapid intracellular calcium concentration changes, the release of pro-inflammatory cytokines like interleukin-1β, and, with prolonged exposure to agonists, the formation of a large, non-selective pore in the cell membrane. nih.gov Because of its central role in inflammation, antagonism of the P2X7 receptor is a significant therapeutic target for inflammatory and neuropathic pain conditions. nih.gov

The evaluation of compounds like this compound for P2X7 antagonism typically involves cellular assays. A common method is the dye uptake assay, where the ability of the compound to block agonist-induced uptake of fluorescent dyes (e.g., YO-PRO-1 or ethidium (B1194527) bromide) is measured. Another critical method is the calcium influx assay, which quantifies the inhibition of agonist-stimulated increases in intracellular calcium. Recently developed potent and selective P2X7 antagonists have shown efficacy in preclinical models, with one such antagonist, compound 14a, demonstrating IC50 values of 64.7 nM and 10.1 nM for human and mouse P2X7 receptors, respectively. nih.gov This compound was shown to suppress NLRP3 inflammasome activation in a mouse model of septic acute kidney injury. nih.gov

Chemokine Receptor Agonism (e.g., CCR8 Receptor)

The C-C chemokine receptor 8 (CCR8) has garnered interest as a therapeutic target for various autoimmune disorders. kuleuven.be Research into small molecule agonists for this receptor has identified phenoxybenzylpiperidine analogues as a promising chemical class. kuleuven.be The structure-activity relationship (SAR) of these analogues has been explored to understand the structural requirements for potent agonism. kuleuven.be

In one such study, a series of 21 novel phenoxybenzylpiperidinyl derivatives were synthesized and evaluated for their CCR8 agonist activity in a cell-based assay. kuleuven.be The study found that while the piperidinyl moiety could be structurally modified, there were clear constraints for maintaining potent CCR8 agonism. kuleuven.be The most effective new analogues in this particular study displayed an EC50 value of 4 µM, indicating a moderate level of potency. kuleuven.be The investigation of this compound's activity at this receptor would follow similar cell-based functional assays, measuring downstream signaling events to quantify its agonistic potential.

Sigma-1 (σ1) Receptor Ligand Activity

Initially misidentified as an opioid receptor subtype, the sigma-1 (σ1) receptor is now understood to be a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum. nih.govnih.gov It shares no sequence homology with G protein-coupled opioid receptors. nih.gov The σ1 receptor is a highly conserved transmembrane protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release, and interacts with numerous other proteins to modify their function. nih.govnih.gov

Benzylpiperazine moieties are recognized as a preferred structural component for σ1 receptor ligands. nih.gov The affinity of these ligands for the receptor is determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand, such as (+)-pentazocine, is measured to calculate its inhibition constant (Ki). As shown in the table below, various benzylpiperazine derivatives have demonstrated high affinity for the σ1 receptor. Functionally, σ1 receptor antagonists can enhance pain relief from opioids and reduce the hypersensitivity associated with pathological pain by decreasing NMDA receptor signaling. nih.gov

Representative Ligand TypeTarget ReceptorReported Affinity (Ki)
Benzylpiperazine DerivativesSigma-1 (σ1)High Affinity (Specific Ki values vary by derivative)
Trishomocubane AnalogueSigma-1 (σ1)0.4 nM
Benzofuran-2-ylmethyl PiperazineSigma-1 (σ1)0.5 nM
Benzoxazolone DerivativeSigma-1 (σ1)0.1 nM

This table presents representative affinity data for various classes of sigma-1 receptor ligands to illustrate typical potency. Data is not specific to this compound but is indicative of related compounds.

Antioxidant and Radical Scavenging Properties

Oxygen Radical Absorbance Capacity (ORAC) Evaluations

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for quantifying the antioxidant potential of various substances, from plant extracts to pure chemical compounds. nih.govnih.gov The assay measures the capacity of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation initiated by a source of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). plos.org

The antioxidant's protective effect is quantified by monitoring the decay of the fluorescent signal over time. A slower decay in the presence of the antioxidant indicates a higher capacity for scavenging free radicals. plos.org The results are typically standardized and expressed as Trolox equivalents (μmolTE/g), a water-soluble vitamin E analog. plos.org For example, studies on natural products have shown a wide range of ORAC values; the compound umbelliferone (B1683723) exhibited a very high ORAC value of 24,965 μmolTE/g, while highbush blueberry fruits have an average value of 15.9 ORAC units. nih.govplos.org

Cellular Mechanisms of Antioxidant Activity

Beyond direct radical scavenging, the antioxidant effects of a compound can be mediated by its influence on cellular signaling pathways that regulate the endogenous antioxidant response. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). The upregulation of these enzymes enhances the cell's intrinsic ability to neutralize reactive oxygen species and detoxify harmful substances.

Cellular and Subcellular Effects (In Vitro)

The in vitro effects of this compound can be explored across various cellular and subcellular systems to elucidate its mechanism of action. Given its activity as a sigma-1 receptor ligand, its effects on organelles where this receptor is highly expressed are of particular interest.

Endoplasmic Reticulum and Mitochondria: The sigma-1 receptor is predominantly located at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical interface for regulating calcium homeostasis and cellular stress responses. nih.govnih.gov Ligands can modulate these functions. Therefore, in vitro studies would assess the compound's impact on mitochondrial membrane potential, ATP synthesis, and the unfolded protein response (UPR), which is a marker of ER stress.

Ion Channel Modulation: Sigma-1 receptors are known to modulate the function of various ion channels. nih.govnih.gov Electrophysiological studies using techniques like patch-clamp on cultured cells (e.g., neurons or cardiomyocytes) would be employed to determine if this compound alters the activity of specific voltage-gated or ligand-gated ion channels.

Neuronal Cell Models: In the context of neuropharmacology, the compound's effects would be studied in cultured neuronal cells. Assays would measure parameters such as neurite outgrowth, synaptic protein expression, and protection against neurotoxicity induced by agents like glutamate (B1630785) or amyloid-beta, providing insight into its potential neuroprotective properties.

Impact on Intracellular Reactive Species Formation

The generation of reactive oxygen species (ROS) is a critical factor in cellular signaling and can be a key mechanism in drug-induced cell death. Studies on the DMNQ derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), have shown that it can significantly increase cellular ROS levels in liver cancer cells. The elimination of this ROS accumulation with the scavenger N-acetyl-L-cysteine reversed the induced apoptosis, highlighting the central role of oxidative stress in its mode of action. nih.gov While direct studies on this compound's effect on ROS are not extensively detailed in the available literature, the actions of structurally related compounds suggest this is a plausible area for its biological activity.

Effects on Adenosine Triphosphate (ATP) Levels

Cellular viability and metabolic activity are intrinsically linked to the availability of adenosine triphosphate (ATP). Investigations into the effects of various piperazine derivatives on cardiomyoblast H9c2 cells have demonstrated a significant depletion of intracellular ATP levels at cytotoxic concentrations. For instance, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), a compound structurally related to this compound, caused a 27% and 35% decrease in ATP levels at concentrations of 1000 µM and 2000 µM, respectively. core.ac.uk This disruption of cellular energy metabolism is a key indicator of induced cytotoxicity.

CompoundConcentration (µM)Cell LineATP Level (% of Control)
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)1000H9c273
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)2000H9c265

This table presents data for a structurally related piperazine derivative, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), to illustrate the potential effects on ATP levels.

Modulation of Glutathione Levels (GSH/GSSG)

Glutathione (GSH) is a critical intracellular antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular oxidative stress. core.ac.uk In studies involving the related compound MDBP, a significant decrease in total glutathione levels was observed in H9c2 cells at high concentrations. Specifically, at 1000 µM and 2000 µM, MDBP led to a 23% and 37% decrease in total GSH, respectively. researchgate.net This suggests that the compound may interfere with the cell's ability to counteract oxidative stress, possibly through the formation of reactive metabolites that conjugate with GSH. researchgate.net

CompoundConcentration (µM)Cell LineTotal Glutathione Level (% of Control)
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)1000H9c277
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)2000H9c263

This table presents data for a structurally related piperazine derivative, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), to illustrate the potential effects on glutathione levels.

Mitochondrial Membrane Potential Alterations

The mitochondrion is a central player in the regulation of cell death, and alterations in its membrane potential (ΔΨm) are a hallmark of apoptosis. Research on piperazine derivatives has shown that they can induce changes in ΔΨm. For example, MDBP has been shown to cause a decrease in mitochondrial membrane potential in H9c2 cells, which is indicative of mitochondrial dysfunction and a potential trigger for the apoptotic cascade. core.ac.uk This effect is often associated with the opening of the mitochondrial permeability transition pore. core.ac.uk

Caspase Activation Pathways

A significant body of evidence points to the induction of caspase-dependent apoptosis by piperazine derivatives. nih.govnih.gov The compound this compound, referred to as C505 in some studies, has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.gov This process is mediated through the activation of a cascade of caspases, which are the executioners of programmed cell death.

Further investigations into another piperazine derivative, BK10007S, revealed that it activates caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis. nih.gov The activation of both initiator caspases (caspase-8 and -9) suggests that the compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. researchgate.net The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9. nih.gov The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. researchgate.net Both pathways converge on the activation of executioner caspases like caspase-3. nih.gov

The potent anti-cancer activity of C505 is highlighted by its low half-maximal growth inhibitory concentration (GI50) values across different cancer cell lines. nih.gov

Cell LineGI50 (µM)
K562 (Leukemia)0.058
AGS (Gastric Cancer)0.055
HeLa (Cervical Cancer)0.155

This table shows the potent in vitro anti-cancer activity of this compound (C505) in various human cancer cell lines. nih.gov

Structure Activity Relationship Sar Studies of 1 2,5 Dimethoxy Benzyl Piperazine Analogues

Influence of Substituents on the 2,5-Dimethoxybenzyl Moiety on Pharmacological Activity

The 2,5-dimethoxy substitution pattern on the benzyl (B1604629) ring is a critical feature for the pharmacological activity of this class of compounds, particularly their interaction with serotonin (B10506) receptors. Research on related 2,5-dimethoxyphenethylamines and amphetamines provides significant insights into how substituents on this moiety affect receptor affinity and function.

Generally, the introduction of small, lipophilic substituents at the 4-position of the 2,5-dimethoxyphenyl ring appears to be favorable for activity at serotonin 5-HT2 receptors. researchgate.net Conversely, bulky lipophilic groups at this position tend to result in compounds with antagonist behavior at these receptors. researchgate.net For instance, in a series of 4-thio substituted 2,5-dimethoxyphenethylamines, a 4-benzylthio substituent led to high 5-HT2A receptor affinity but low activation potential, consistent with antagonist activity. researchgate.net

Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that extending the length of the 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors. However, the effects on activation potency and efficacy at these receptors are mixed. frontiersin.org The introduction of fluorine atoms to the 4-alkoxy substituent can also modulate affinity. For example, progressive fluorination of a 4-ethoxy group tended to increase affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org

The position of the methoxy (B1213986) groups is also crucial. Translocating the 5-alkoxy substituent to the 6-position in 2,5-dimethoxyamphetamine (B1679032) analogues resulted in a decrease in affinity for the 5-HT2A receptor. nih.gov However, constraining the methoxy groups by incorporating them into dihydrofuran or furan (B31954) rings led to a significant increase in affinity. nih.gov

In a series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, which are high-affinity ligands for D2 dopamine (B1211576) receptors, the presence of a 6-hydroxy group alongside the 2,3-dimethoxy pattern was found to be important for potency. nih.gov

Table 1: Influence of Benzyl Moiety Substituents on Receptor Affinity

Compound Class Substitution Effect on Receptor Affinity Receptor(s)
2,5-DimethoxyphenethylaminesBulky lipophilic group at 4-positionAntagonist behavior5-HT2
4-Alkoxy-2,5-dimethoxyphenethylaminesElongated 4-alkoxy chainIncreased affinity5-HT2A, 5-HT2C
2,5-DimethoxyamphetaminesTranslocation of 5-alkoxy to 6-positionDecreased affinity5-HT2A
2,3-Dimethoxy-5-(fluoroalkyl)benzamidesAddition of 6-hydroxy groupIncreased potencyD2

Impact of Substitutions on the Piperazine (B1678402) Ring on Receptor Affinity and Efficacy

Modifications to the piperazine ring of 1-(2,5-Dimethoxy-benzyl)-piperazine (B2591614) analogues can significantly alter their receptor affinity and efficacy. Studies on various piperazine derivatives have demonstrated that substitutions on the piperazine nitrogen (N-substitution) or on the ring itself can fine-tune the pharmacological profile.

In a series of piperazine derivatives designed as dual inhibitors of serotonin and noradrenaline reuptake, substitution on the phenyl rings or their replacement by heterocycles was explored. nih.gov This highlights the importance of the groups attached to the piperazine core in determining transporter inhibitory activity.

For a series of 1-piperazino-3-arylindans, substitutions on the piperazine ring were shown to enhance D1 dopamine receptor affinity and selectivity. nih.gov Specifically, small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, were crucial for potent D1 and D2 antagonism in vivo. nih.gov This suggests that steric bulk at this position is a key determinant of activity.

The development of new benzylpiperazine derivatives as sigma-1 (σ1) receptor ligands also underscores the role of piperazine ring modifications. nih.govacs.org By combining a benzylpiperazine moiety with various acyl groups, researchers were able to synthesize compounds with high affinity and selectivity for the σ1 receptor. nih.govacs.org For example, the reaction of 1-(4-methoxybenzyl)piperazine (B1330243) with activated acids or acyl chlorides yielded potent σ1 receptor ligands. nih.govacs.org

Furthermore, in the context of diketopiperazines (DKPs), which contain a piperazine-2,5-dione core, substitutions at the 3 and 6 positions with various oxygenated phenyl derivatives have been investigated to modulate biological activity. chemrxiv.org

Role of Linker Structures in Determining Biological Activity

In the development of bifunctional σ receptor ligands, a linker was used to connect a benzylpiperazine moiety to the 1,2-dithiolan-3-yl group from α-lipoic acid. nih.gov This strategic use of a linker allowed for the combination of two distinct pharmacophores to create a molecule with a desired dual activity.

The length and flexibility of the linker can influence how the molecule interacts with its target receptor. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole (B57391) core. nih.gov This suggests that an optimal distance between key functional groups is necessary for potent activity.

Furthermore, the nature of the linker itself can contribute to binding. In molecular imprinting studies of benzylpiperazine, a carbothioate linker was used to create a polymer with specific recognition sites. mdpi.com Post-polymerization cleavage of this linker left a phenol (B47542) functionality within the binding cavity, capable of interacting with the target molecule through hydrogen bonding. mdpi.com

Comparative SAR with Other Substituted Piperazine Derivatives

Benzylpiperazine (BZP) and its Analogues (e.g., TFMPP, mCPP, pFPP)

This compound belongs to the broader class of substituted piperazines, which includes well-known compounds like Benzylpiperazine (BZP) and its phenylpiperazine analogues such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and 1-(4-fluorophenyl)piperazine (B120373) (pFPP). mdpi.comwikipedia.orgeuropa.eu

BZP itself acts as a central nervous system stimulant, with a potency estimated to be about 10% of d-amphetamine. europa.eu It is structurally simpler than this compound, lacking the dimethoxy substituents on the benzyl ring.

The phenylpiperazine analogues, such as TFMPP and mCPP, have a different substitution pattern where the piperazine ring is directly attached to a substituted phenyl ring. mdpi.comeuropa.eu These compounds exhibit distinct pharmacological profiles. For example, TFMPP has affinity for multiple serotonin receptor subtypes, acting as a full agonist at most (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C) but as a weak partial agonist or antagonist at the 5-HT2A receptor. wikipedia.org It also functions as a serotonin releasing agent. usdoj.gov In contrast, mCPP has little effect on the dopaminergic system. europa.eu

The combination of BZP and TFMPP has been observed to produce synergistic effects. nih.gov This highlights the complex pharmacology that can arise from co-administration of different piperazine derivatives.

Table 2: Comparison of BZP and its Analogues

Compound Full Name Key Structural Feature Primary Pharmacological Action
BZP1-BenzylpiperazineUnsubstituted benzyl group attached to piperazineCNS Stimulant
TFMPP1-(3-Trifluoromethylphenyl)piperazineTrifluoromethylphenyl group attached to piperazineSerotonin receptor agonist/releasing agent
mCPP1-(3-Chlorophenyl)piperazineChlorophenyl group attached to piperazineSerotonergic agent
pFPP1-(4-Fluorophenyl)piperazineFluorophenyl group attached to piperazineSerotonergic agent

Dimethoxyphenylpiperazines and Bromodimethoxybenzylpiperazines

The presence and position of methoxy groups on the phenyl ring are key determinants of activity in this class of compounds. In a study of 4-aryl-substituted 2,5-dimethoxyphenethylamines, a biphenyl (B1667301) compound lacking the 5'-methoxy substituent was also prepared for comparison, emphasizing the importance of this group. researchgate.net

In Silico and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in SAR Exploration

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for exploring the SAR of compounds like this compound and its analogues. mdpi.comnih.govmdpi.comresearchgate.netnih.gov These computational approaches help in understanding the relationship between the chemical structure of a molecule and its biological activity, and can predict the activity of novel compounds. nih.govnih.gov

QSAR models are developed by establishing a mathematical relationship between the structural properties (descriptors) of a set of compounds and their experimentally determined biological activities. mdpi.comnih.gov These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). nih.gov For example, a 2D-QSAR study on 5-benzyl-4-thiazolinone derivatives used genetic function approximation (GFA) to select relevant molecular descriptors for building the model. nih.gov

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its target receptor. mdpi.comresearchgate.net This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in a study of novel inhibitors of the AChE enzyme, molecular docking was used to explore their binding mechanisms in the active site. mdpi.com

These computational techniques are often used in conjunction with experimental studies to guide the design and synthesis of new, more potent and selective compounds. mdpi.comresearchgate.net For example, after developing a QSAR model, new molecules can be designed with potentially higher activity, and their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) can be predicted in silico before synthesis. mdpi.comresearchgate.net

Potential Therapeutic Applications and Future Research Directions Preclinical/conceptual

Exploration as a Lead Compound for Central Nervous System (CNS) Disorders

The core structure of 1-(2,5-Dimethoxy-benzyl)-piperazine (B2591614), featuring a piperazine (B1678402) ring linked to a dimethoxy-substituted benzyl (B1604629) group, provides a versatile scaffold for targeting various receptors and enzymes within the CNS. This positions it as a promising starting point for the development of novel drugs for a variety of neurological and psychiatric conditions.

Potential for MAO-B/5-HT6 Dual Inhibition in Neurodegenerative Conditions

While direct studies on this compound are lacking, the broader class of piperazine derivatives has shown promise as dual inhibitors of monoamine oxidase B (MAO-B) and the serotonin (B10506) 5-HT6 receptor. The inhibition of MAO-B is a validated strategy in the management of Parkinson's disease, as it increases the levels of dopamine (B1211576) in the brain. Simultaneously, antagonism of the 5-HT6 receptor has been proposed as a therapeutic approach for cognitive deficits in Alzheimer's disease. A compound with dual activity could therefore offer a multifaceted approach to treating complex neurodegenerative disorders that present with both motor and cognitive symptoms. Future research should focus on screening this compound and its analogues for this dual inhibitory activity.

Consideration as Cholinesterase Inhibitors for Cognitive Function

The piperazine nucleus is a key structural motif in several known cholinesterase inhibitors. These drugs work by increasing the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, and are a cornerstone in the symptomatic treatment of Alzheimer's disease. Given the structural similarities, it is conceivable that this compound could exhibit inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Preclinical evaluations are warranted to determine the in vitro and in vivo efficacy of this compound as a potential cognitive enhancer.

Investigation in Conditions Related to Oxidative Stress Due to Antioxidant Properties

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in numerous neurodegenerative diseases. A review of piperazine compounds has highlighted that a piperazinyl analogue with a 2,5-dimethoxy substitution demonstrated the most potent antioxidant activity in its series. researchgate.net This finding strongly suggests that this compound may possess significant antioxidant properties. Further studies, such as DPPH and ABTS radical scavenging assays, are necessary to quantify its antioxidant capacity and to explore its potential neuroprotective effects in cellular and animal models of oxidative stress-related disorders.

Assay TypePotential Outcome for this compound
DPPH Radical ScavengingHigh scavenging activity, indicating direct antioxidant properties.
ABTS Radical ScavengingStrong inhibition, confirming its ability to neutralize free radicals.
Cellular Antioxidant AssayProtection of neuronal cells from oxidative damage induced by toxins.

Utility as Pharmacological Probes for Receptor Research

Benzylpiperazine derivatives have been successfully utilized as high-affinity ligands and pharmacological probes for studying various receptor systems, notably sigma receptors. nih.govacs.org These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for several CNS disorders, including schizophrenia, anxiety, and neuropathic pain. The specific substitution pattern of this compound could confer selectivity for certain receptor subtypes. Its synthesis and subsequent use in radioligand binding assays and functional studies could help to elucidate the structure-activity relationships of benzylpiperazine derivatives at sigma receptors and other CNS targets. This would not only advance our understanding of these receptor systems but could also pave the way for the development of more selective and potent therapeutic agents.

Further Research into the Underexplored Aspects of its Pharmacological Profile

The pharmacological profile of this compound remains largely uncharted territory. Beyond the potential applications discussed above, a comprehensive screening of this compound against a broad panel of CNS receptors, ion channels, and enzymes is crucial. This would help to identify any novel activities and to build a more complete picture of its potential therapeutic utility and possible off-target effects. Such exploratory research is essential for uncovering new therapeutic avenues and for guiding the future development of this and related compounds.

Design and Synthesis of Novel Analogues with Improved Selectivity and Potency

Should initial studies reveal promising activity for this compound in any of the aforementioned areas, the next logical step would be the design and synthesis of novel analogues. Medicinal chemistry campaigns could focus on modifying the substitution pattern on the benzyl ring, altering the nature of the linker, or introducing different functional groups to the piperazine moiety. nih.govcsu.edu.au The goal of such efforts would be to enhance the compound's potency for its primary target, improve its selectivity over other receptors to minimize side effects, and optimize its pharmacokinetic properties for better drug-like characteristics. For instance, structure-activity relationship (SAR) studies could guide the synthesis of analogues with a more favorable profile for blood-brain barrier penetration, a critical factor for any CNS-acting drug.

Q & A

Basic: What are the optimal synthetic routes for 1-(2,5-Dimethoxy-benzyl)-piperazine, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A representative protocol includes:

Step 1: React 2,5-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.

Step 2: Use a base (e.g., K₂CO₃ or NaHCO₃) to deprotonate piperazine and drive the reaction .

Purification: Employ column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization for purity.
Optimization Tips:

  • Solvent Choice: DMF enhances reactivity but requires careful removal; acetonitrile offers easier workup.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Temperature: Maintain 80–100°C to balance reaction rate and byproduct formation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂) and aromatic methoxy groups (δ 3.7–3.9 ppm). The 2,5-dimethoxybenzyl moiety shows distinct aromatic splitting patterns .
  • LC-MS/MS: Validate molecular ion peaks ([M+H]⁺) and assess purity. Use reverse-phase columns (C18) with acetonitrile/water gradients.
  • TLC: Monitor reaction progress using hexane:ethyl acetate (3:1) on silica plates (Rf ~0.4–0.6) .

Advanced: How do structural modifications (e.g., methoxy position, benzyl substituents) influence the compound’s receptor binding affinity?

Methodological Answer:
Comparative studies of piperazine derivatives reveal:

Substituent PositionBiological Activity TrendExample Reference
2,5-DimethoxyEnhanced serotonin receptor affinity due to electron-donating groups
3,4-DimethoxyReduced selectivity (off-target binding)
Halogenated benzylIncreased metabolic stability but lower solubility
Experimental Design:
  • Perform radioligand binding assays (e.g., 5-HT₁A/2A receptors) to quantify Ki values.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?

Methodological Answer:
Contradictions often arise from assay conditions or metabolite interference. Strategies include:

Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (10⁻¹⁰–10⁻⁴ M).

Metabolite Screening: Use LC-HRMS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) .

Cell Line Validation: Compare results in HEK-293 (overexpressing target receptors) vs. primary neuronal cultures .
Example: Discrepancies in dopamine receptor activity may stem from differential G-protein coupling in assay systems .

Advanced: What computational tools are recommended for predicting the ADMET profile of this compound?

Methodological Answer:

  • SwissADME: Predict solubility (LogP), blood-brain barrier permeability, and CYP450 interactions.
  • ProTox-II: Assess toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
  • Molecular Dynamics (MD): Simulate membrane permeation using CHARMM/GROMACS .
    Key Findings:
  • The 2,5-dimethoxy group increases LogP (~2.5), favoring CNS penetration but risking hERG channel inhibition.
  • Piperazine’s basicity (pKa ~9.5) may limit oral bioavailability without prodrug strategies .

Basic: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation: Expose the compound to:

  • Acidic (0.1 M HCl, 40°C, 24 hr)
  • Basic (0.1 M NaOH, 40°C, 24 hr)
  • Oxidative (3% H₂O₂, 25°C, 8 hr)

Analytical Monitoring: Use HPLC-PDA to track degradation products (e.g., benzaldehyde from hydrolysis).

Kinetic Modeling: Calculate t₉₀ (time for 10% degradation) using Arrhenius equations for shelf-life prediction .

Advanced: What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

  • Selective Receptor Profiling: Screen against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel).
  • Dose Optimization: Use PK/PD modeling to identify the therapeutic window (e.g., AUC₀–₂₄ vs. IC₅₀).
  • Prodrug Design: Introduce ester or amide groups to reduce first-pass metabolism and enhance specificity .

Basic: What are the key considerations for scaling up synthesis from lab to pilot plant?

Methodological Answer:

  • Solvent Swap: Replace DMF with toluene or EtOAc for easier large-scale distillation.
  • Catalyst Recovery: Immobilize catalysts (e.g., polymer-supported bases) to reduce waste.
  • Safety: Monitor exotherms during benzyl chloride addition; use jacketed reactors with temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.